molecular formula C11H11NO2 B1356820 6,8-Dimethoxyquinoline CAS No. 111454-91-2

6,8-Dimethoxyquinoline

Cat. No.: B1356820
CAS No.: 111454-91-2
M. Wt: 189.21 g/mol
InChI Key: LFTUQWJAYWMNAE-UHFFFAOYSA-N
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Description

6,8-Dimethoxyquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxyquinoline typically involves the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and involves the use of reagents such as n-Butyllithium (n-BuLi) and electrophiles like trimethylsilyl chloride (Si(Me)3Cl), dimethyl disulfide (S2(Me)2), and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, including the use of continuous flow reactors and green chemistry approaches, can be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6,8-Dimethoxyquinoline is closely related to its ability to interact with biological targets. It has been shown to inhibit the proliferation of certain cancer cells by binding to DNA, impeding DNA synthesis, and causing oxidative stress . The compound’s methoxy groups play a crucial role in its biological activity, enhancing its ability to interact with molecular targets.

Comparison with Similar Compounds

Biological Activity

6,8-Dimethoxyquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, anticancer properties, antibacterial effects, and potential antiviral applications.

Chemical Structure and Properties

This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions of the quinoline ring. This structural configuration is significant as it influences the compound's reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it may interfere with DNA synthesis and disrupt various cellular functions, which is critical in its anticancer activity.
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. The compound selectively inhibits the proliferation of certain cancer cells at higher concentrations .

Anticancer Activity

Research indicates that this compound possesses notable anticancer properties. In vitro studies have evaluated its effects on different cancer cell lines:

Cell Line IC50 (µg/mL) Effect
HeLa>70No significant inhibition
HT-29≥70Selective inhibition at higher concentrations
C6>100No significant inhibition

In particular, while it showed limited activity against HeLa cells, it selectively inhibited HT-29 cells at concentrations above 70 µg/mL . This selective activity suggests potential for further development as an anticancer agent.

Antibacterial Activity

This compound has also been investigated for its antibacterial properties. In a study evaluating various quinoline derivatives against Clostridium difficile, the compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like vancomycin:

Compound MIC (µg/mL) Effect
This compound1.0Effective against C. difficile
Vancomycin0.5Standard control

The results indicated that this compound could significantly reduce C. difficile load in treated mice models, showcasing its potential as an alternative treatment for antibiotic-resistant infections .

Antiviral Activity

Recent studies have explored the antiviral properties of quinoline derivatives, including this compound. It has been shown to inhibit viral replication through mechanisms such as helicase unwinding inhibition:

  • Compounds structurally similar to this compound exhibited promising anti-SARS-CoV-2 activity with EC50 values ranging from 2.6 to 13 μM while maintaining low cytotoxicity (CC50 > 100 μM) .

Case Studies and Research Findings

  • Anticancer Study : A study involving various quinoline derivatives tested their antiproliferative activities against multiple cell lines. While many derivatives showed significant effects, this compound was noted for its selective action on HT-29 cells .
  • Antibacterial Efficacy : In vivo studies demonstrated that mice treated with this compound had a marked decrease in diarrhea and improved survival rates post-C. difficile infection compared to untreated controls .
  • Antiviral Screening : The compound's ability to inhibit viral helicase activity was highlighted in studies targeting SARS-CoV-2, suggesting a viable pathway for therapeutic development against viral infections .

Properties

IUPAC Name

6,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTUQWJAYWMNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592481
Record name 6,8-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111454-91-2
Record name 6,8-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4-Dimethoxyaniline (20.0 g, 131 mmol), 8.70 mL (7.30 g, 131 mmol) acrolein and 500 mL 1 N HCl are refluxed for 30 min. The reaction mixture is cooled to 23° C., poured into 200 mL of vigorously stirring EtOAc, and neutralized with 10N NaOH. The resulting bi-phasic solution is stirred for 30 min and filtered through celite. The layers are separated, and the aqueous layer is extracted with 3×300 mL EtOAc. The combined organics are washed with 1×400 mL H2O, 1×400 mL brine, dried over MgSO4, filtered, and the volatiles are evaporated. Flash chromatography on SiO2, eluting with 4/1 EtOAc/hexanes containing 10% MeOH, gives 6.40 g (33.8 mmol, a 26% yield) of the title compound as an off-white solid. MS (ES) m/z 190 (MH)+.
Quantity
20 g
Type
reactant
Reaction Step One
Name
acrolein
Quantity
8.7 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was 6,8-Dimethoxyquinoline synthesized in the lab?

A2: A simple and efficient synthesis route for this compound was developed involving the reaction of 6,8-dibromoquinoline with sodium methoxide (NaOMe) in the presence of copper iodide (CuI). [] This method provided a good yield of the desired product and offered a practical approach for its preparation.

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